molecular formula C15H17NO3 B5564037 5-methyl-N-(3-propan-2-yloxyphenyl)furan-2-carboxamide

5-methyl-N-(3-propan-2-yloxyphenyl)furan-2-carboxamide

Cat. No.: B5564037
M. Wt: 259.30 g/mol
InChI Key: SDNDEHQOQBSADR-UHFFFAOYSA-N
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Description

5-methyl-N-(3-propan-2-yloxyphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-propan-2-yloxyphenyl)furan-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 3-propan-2-yloxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(3-propan-2-yloxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-N-(3-propan-2-yloxyphenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-propan-2-yloxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-methylfuran-2-carboxylic acid
  • 3-propan-2-yloxyaniline
  • N-(3-propan-2-yloxyphenyl)furan-2-carboxamide

Uniqueness

5-methyl-N-(3-propan-2-yloxyphenyl)furan-2-carboxamide is unique due to its specific structural features, such as the presence of both a furan ring and a propan-2-yloxyphenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

5-methyl-N-(3-propan-2-yloxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10(2)18-13-6-4-5-12(9-13)16-15(17)14-8-7-11(3)19-14/h4-10H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNDEHQOQBSADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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